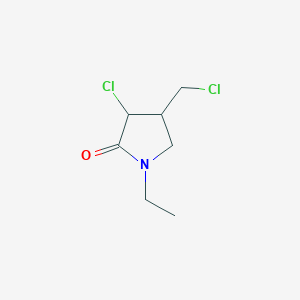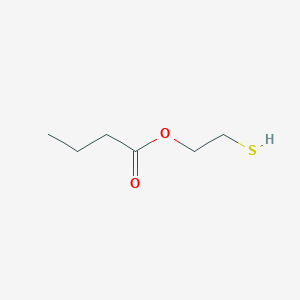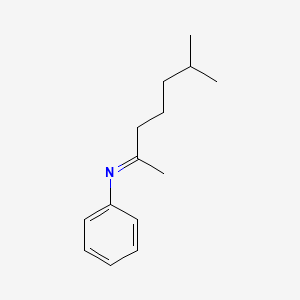![molecular formula C10H8O3S B14597911 S-[(Furan-2-yl)methyl] furan-2-carbothioate CAS No. 59020-87-0](/img/structure/B14597911.png)
S-[(Furan-2-yl)methyl] furan-2-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[(Furan-2-yl)methyl] furan-2-carbothioate: is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom. This compound, in particular, features a furan ring substituted with a carbothioate group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[(Furan-2-yl)methyl] furan-2-carbothioate typically involves the reaction of furan-2-carbaldehyde with thiourea in the presence of hydrochloric acid. This reaction forms an intermediate isothiouronium salt, which is then hydrolyzed to yield the desired thiol compound . The reaction conditions often require heating and the use of sodium hydroxide to facilitate the hydrolysis step .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
S-[(Furan-2-yl)methyl] furan-2-carbothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
S-[(Furan-2-yl)methyl] furan-2-carbothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-[(Furan-2-yl)methyl] furan-2-carbothioate involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets are still under investigation, but its ability to interact with thiol groups in proteins is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanethiol: Contains a furan ring substituted with a sulfanylmethyl group.
2-Furoic acid: Features a carboxylic acid group attached to the furan ring.
Furfuryl alcohol: Has a hydroxymethyl group attached to the furan ring.
Uniqueness
S-[(Furan-2-yl)methyl] furan-2-carbothioate is unique due to its carbothioate group, which imparts distinct chemical reactivity and biological activity compared to other furan derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
59020-87-0 |
|---|---|
Molecular Formula |
C10H8O3S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
S-(furan-2-ylmethyl) furan-2-carbothioate |
InChI |
InChI=1S/C10H8O3S/c11-10(9-4-2-6-13-9)14-7-8-3-1-5-12-8/h1-6H,7H2 |
InChI Key |
CBHUZSATWKBPEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CSC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14597844.png)





![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide](/img/structure/B14597869.png)



![6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde](/img/structure/B14597900.png)

